Cas no 2229569-43-9 (3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine)

3,3,3-Trifluoro-2-(quinoxalin-2-yl)propan-1-amine is a fluorinated quinoxaline derivative with potential applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability, while the quinoxaline moiety offers a versatile scaffold for further functionalization. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its structural features, including the amine functionality, allow for selective modifications, making it valuable for structure-activity relationship studies. The compound’s well-defined synthetic route and high purity ensure reproducibility in research applications.
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine structure
2229569-43-9 structure
商品名:3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
CAS番号:2229569-43-9
MF:C11H10F3N3
メガワット:241.21241235733
CID:6143741
PubChem ID:165683676

3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
    • EN300-1947905
    • 2229569-43-9
    • インチ: 1S/C11H10F3N3/c12-11(13,14)7(5-15)10-6-16-8-3-1-2-4-9(8)17-10/h1-4,6-7H,5,15H2
    • InChIKey: BJSXDKYUSCUZTM-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CN)C1C=NC2C=CC=CC=2N=1)(F)F

計算された属性

  • せいみつぶんしりょう: 241.08268182g/mol
  • どういたいしつりょう: 241.08268182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 51.8Ų

3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1947905-0.5g
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
2229569-43-9
0.5g
$1426.0 2023-09-17
Enamine
EN300-1947905-0.25g
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
2229569-43-9
0.25g
$1366.0 2023-09-17
Enamine
EN300-1947905-0.05g
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
2229569-43-9
0.05g
$1247.0 2023-09-17
Enamine
EN300-1947905-5.0g
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
2229569-43-9
5g
$4309.0 2023-06-01
Enamine
EN300-1947905-1g
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
2229569-43-9
1g
$1485.0 2023-09-17
Enamine
EN300-1947905-1.0g
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
2229569-43-9
1g
$1485.0 2023-06-01
Enamine
EN300-1947905-10.0g
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
2229569-43-9
10g
$6390.0 2023-06-01
Enamine
EN300-1947905-10g
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
2229569-43-9
10g
$6390.0 2023-09-17
Enamine
EN300-1947905-2.5g
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
2229569-43-9
2.5g
$2912.0 2023-09-17
Enamine
EN300-1947905-5g
3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine
2229569-43-9
5g
$4309.0 2023-09-17

3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine 関連文献

3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amineに関する追加情報

Introduction to 3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine (CAS No: 2229569-43-9)

3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No: 2229569-43-9, represents a convergence of fluorine chemistry and heterocyclic pharmacophores, making it a promising candidate for further exploration in drug discovery and therapeutic development. The presence of both trifluoromethyl and quinoxaline moieties in its molecular framework suggests potential bioactivities that are being actively investigated in contemporary research.

The trifluoro- substituent at the propanamido group introduces a lipophilic character to the molecule while simultaneously enhancing its metabolic stability, a critical factor in drug design. This modification is particularly relevant in the development of small-molecule inhibitors where resistance to enzymatic degradation is a key requirement. The quinoxalin-2-yl moiety, on the other hand, is known for its role as a bioactive scaffold in various pharmacological applications. Quinoxalines have been extensively studied for their antimicrobial, antiviral, and anticancer properties, with modifications to their core structure often leading to novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine with biological targets with unprecedented accuracy. These studies have highlighted its potential as an intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The trifluoromethyl group is known to modulate binding interactions by influencing both hydrophobicity and electronic properties, which could be leveraged to improve drug efficacy.

In parallel, experimental investigations have begun to elucidate the pharmacokinetic profile of this compound. Preliminary in vitro studies indicate that 3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine exhibits favorable solubility parameters and moderate bioavailability when compared to structurally related compounds. This balance between solubility and permeability is crucial for oral drug delivery systems and may enhance patient compliance if translated into clinical applications.

The integration of fluorine chemistry into medicinal biology has opened new avenues for designing molecules with enhanced pharmacological properties. The unique electronic environment created by fluorine atoms can significantly alter the reactivity and selectivity of biological targets. For instance, C-F bonds are known for their high bond dissociation energy compared to C-H bonds, which can lead to increased metabolic stability. This characteristic is particularly valuable in the context of drug development where prolonged half-life can reduce dosing frequency.

The quinoxalin core has been further explored as a scaffold for developing novel antimicrobial agents. Recent publications have demonstrated that derivatives of quinoxalines exhibit potent activity against multidrug-resistant bacteria by inhibiting essential bacterial enzymes such as dihydrofolate reductase (DHFR). Given the structural similarities between 3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine and these antimicrobial compounds, it is reasonable to hypothesize that this compound may also possess similar bioactivities.

Moreover, the combination of fluorine substitution with heterocyclic systems has been shown to enhance binding affinity through steric and electronic modulation. In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated that fluorinated quinoxalines exhibit higher binding affinities for their target proteins compared to non-fluorinated analogs. This observation aligns well with the structural features of CAS No: 2229569-43-9, suggesting potential therapeutic advantages.

The synthesis of 3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-am ine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the quinoxaline ring system efficiently. These techniques not only streamline the synthetic process but also allow for easier introduction of functional groups at desired positions within the molecule.

As research progresses, additional derivatives of this compound are being synthesized to explore its full pharmacological potential. By systematically varying substituents on both the trifluoromethyl propanamido group and the quinoxaline ring, chemists aim to identify structural motifs that optimize bioactivity while minimizing side effects. Such efforts are critical in ensuring that promising candidates like CAS No: 2229569-43-9 progress through preclinical testing towards eventual clinical trials.

The role of fluorine chemistry in modern drug discovery cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and metabolic stability. Furthermore, fluorine atoms can serve as probes for studying enzyme mechanisms through isotopic labeling techniques such as deuterium or tritium substitution. These insights into molecular interactions are invaluable for rational drug design approaches.

In conclusion,3, 3, 3-trifluoro, - ( quinoxalin - 2 - yl ) propan - 1 - am ine ( CAS No: 2229569 - 43 - 9 ) represents a compelling example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of fluorine substitution and heterocyclic pharmacophores positions it as a promising candidate for further exploration in medicinal chemistry research.

Future studies should focus on elucidating its mechanism of action through both computational modeling and experimental validation. Additionally,CAS No: 2229569 - 43 - 9 could serve as a valuable scaffold for developing next-generation drugs targeting various diseases where small-molecule intervention is required.

The continued investigation into this compound underscores the importance of interdisciplinary collaboration between chemists,biologists,and pharmaceutical scientists in advancing our understanding of disease mechanisms and developing effective treatments.

By leveraging cutting-edge synthetic methodologies,computational tools,and experimental techniques,researchers can harness the full potential of molecules like CAS No: 2229569 - 43 - 9, paving the way for innovative therapies that address unmet medical needs.

In summary,CAS No: 2229569 - 43 - 9 exemplifies how structural complexity combined with functional diversity can yield biologically active compounds with therapeutic promise,underscoring its significance as an area of active research interest within pharmaceutical chemistry.

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